molecular formula C20H23FN2O5S B270544 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

Katalognummer B270544
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: RWFNMHCHUDODJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide, commonly known as DFP-10825, is a small molecule that has been studied for its potential use in the treatment of cancer. This compound is a proline amide derivative and has been shown to have potent anti-cancer activity in vitro and in vivo. In

Wirkmechanismus

The mechanism of action of DFP-10825 is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, DFP-10825 can destabilize these oncogenic proteins and induce cancer cell death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its anti-cancer activity, DFP-10825 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DFP-10825 is its potent anti-cancer activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of DFP-10825 is its low solubility in aqueous solutions, which may make it difficult to formulate for clinical use.

Zukünftige Richtungen

There are several potential future directions for the study of DFP-10825. One area of interest is the development of more potent analogs of DFP-10825 that may have improved anti-cancer activity and/or solubility. Another area of interest is the investigation of the mechanism of action of DFP-10825 and its effects on other cellular pathways. Finally, further preclinical studies are needed to evaluate the safety and efficacy of DFP-10825 in animal models before it can be considered for clinical trials.
Conclusion:
In conclusion, DFP-10825 is a promising small molecule with potent anti-cancer activity. Its mechanism of action involves inhibition of Hsp90, which destabilizes oncogenic proteins and induces cancer cell death. DFP-10825 has minimal toxicity in normal cells and has also been shown to have anti-inflammatory and anti-angiogenic effects. While DFP-10825 has limitations such as low solubility, its potential as a cancer therapeutic warrants further investigation.

Synthesemethoden

The synthesis of DFP-10825 involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(3-fluoro-2-methylphenyl)prolinamide in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling reaction to form the desired product. The yield of this reaction is typically around 50% and the purity can be improved through various purification techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that DFP-10825 has potent anti-cancer activity against a variety of cancer cell lines including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that DFP-10825 can inhibit tumor growth in mouse models of breast and lung cancer.

Eigenschaften

Molekularformel

C20H23FN2O5S

Molekulargewicht

422.5 g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23FN2O5S/c1-13-15(21)6-4-7-16(13)22-20(24)17-8-5-11-23(17)29(25,26)19-12-14(27-2)9-10-18(19)28-3/h4,6-7,9-10,12,17H,5,8,11H2,1-3H3,(H,22,24)

InChI-Schlüssel

RWFNMHCHUDODJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Kanonische SMILES

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.